molecular formula C19H17NO4 B5415319 prop-2-enyl (E)-2-benzamido-3-(4-hydroxyphenyl)prop-2-enoate

prop-2-enyl (E)-2-benzamido-3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B5415319
M. Wt: 323.3 g/mol
InChI Key: OQDHWIJOQJREJX-GHRIWEEISA-N
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Description

Prop-2-enyl (E)-2-benzamido-3-(4-hydroxyphenyl)prop-2-enoate is a complex organic compound with significant potential in various scientific fields. This compound features a benzamido group, a hydroxyphenyl group, and a prop-2-enyl ester, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (E)-2-benzamido-3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of (E)-2-benzamido-3-(4-hydroxyphenyl)prop-2-enoic acid with prop-2-enol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl (E)-2-benzamido-3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Prop-2-enyl (E)-2-benzamido-3-(4-hydroxyphenyl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which prop-2-enyl (E)-2-benzamido-3-(4-hydroxyphenyl)prop-2-enoate exerts its effects involves interactions with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the benzamido group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid Derivatives: Compounds like cinnamic acid and its esters share structural similarities with prop-2-enyl (E)-2-benzamido-3-(4-hydroxyphenyl)prop-2-enoate.

    Benzamido Compounds: Molecules containing the benzamido group, such as benzamide, are also similar.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

prop-2-enyl (E)-2-benzamido-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-12-24-19(23)17(13-14-8-10-16(21)11-9-14)20-18(22)15-6-4-3-5-7-15/h2-11,13,21H,1,12H2,(H,20,22)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDHWIJOQJREJX-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C1=CC=C(C=C1)O)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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